molecular formula C9H8BrIO2 B15243560 Ethyl 2-bromo-6-iodobenzoate

Ethyl 2-bromo-6-iodobenzoate

Cat. No.: B15243560
M. Wt: 354.97 g/mol
InChI Key: WVFNPUVLAULTLX-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine and iodine atoms, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-6-iodobenzoate can be synthesized through a multi-step process. One common method involves the bromination and iodination of ethyl benzoate. The process typically includes:

    Bromination: Ethyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid to introduce the iodine atom at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Reduction Reactions: The compound can be reduced to form ethyl 2-bromo-6-aminobenzoate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Substitution: Ethyl 2-methoxy-6-iodobenzoate or ethyl 2-bromo-6-methoxybenzoate.

    Coupling: Biaryl compounds with various substituents.

    Reduction: Ethyl 2-bromo-6-aminobenzoate.

Scientific Research Applications

Ethyl 2-bromo-6-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-iodobenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles. In coupling reactions, the compound forms new carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 2-bromo-6-iodobenzoate can be compared with other similar compounds such as:

    Methyl 5-bromo-2-iodobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-iodo-6-bromobenzoate: Similar structure but with the positions of bromine and iodine atoms swapped.

    Ethyl 2-bromo-4-iodobenzoate: Similar structure but with the iodine atom at the 4-position instead of the 6-position.

These compounds share similar reactivity patterns but may differ in their physical properties and specific applications.

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

ethyl 2-bromo-6-iodobenzoate

InChI

InChI=1S/C9H8BrIO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3

InChI Key

WVFNPUVLAULTLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1I)Br

Origin of Product

United States

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